molecular formula C9H16N2O B1388014 1-(2-Methoxyethyl)piperidine-4-carbonitrile CAS No. 173974-82-8

1-(2-Methoxyethyl)piperidine-4-carbonitrile

Cat. No.: B1388014
CAS No.: 173974-82-8
M. Wt: 168.24 g/mol
InChI Key: LDTPFKDDGGOITL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperidine-4-carbonitrile is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring substituted with a methoxyethyl group and a carbonitrile group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with methoxyethyl halides and cyanide sources. One common method includes the alkylation of piperidine with 2-methoxyethyl chloride, followed by the introduction of a nitrile group using a cyanide source such as sodium cyanide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)piperidine-4-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)piperidine-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, modulating their activity and leading to desired biological effects. For instance, its nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
  • 1-(2-Ethoxyethyl)piperidine-4-carbonitrile
  • 1-(2-Methoxyethyl)piperidine-4-carboxamide

Comparison: 1-(2-Methoxyethyl)piperidine-4-carbonitrile stands out due to its unique combination of a methoxyethyl group and a nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

IUPAC Name

1-(2-methoxyethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-12-7-6-11-4-2-9(8-10)3-5-11/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTPFKDDGGOITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252022
Record name 4-Piperidinecarbonitrile, 1-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173974-82-8
Record name 4-Piperidinecarbonitrile, 1-(2-methoxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173974-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarbonitrile, 1-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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